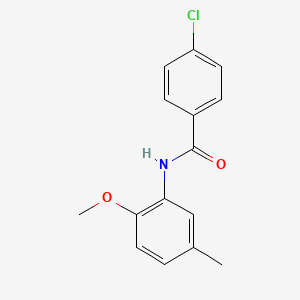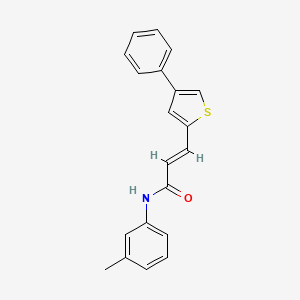
8-Quinolinyl N-(2,4-dimethoxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 8-Quinolinyl N-(2,4-dimethoxyphenyl)carbamate typically involves the reaction of 8-hydroxyquinoline with 2,4-dimethoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product . The general reaction scheme is as follows:
8-Hydroxyquinoline+2,4-Dimethoxyphenyl isocyanate→8-Quinolinyl N-(2,4-dimethoxyphenyl)carbamate
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis can be scaled up using standard organic synthesis techniques and appropriate reaction conditions.
Chemical Reactions Analysis
8-Quinolinyl N-(2,4-dimethoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically affects the quinoline ring, leading to the formation of quinolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the carbamate group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring. Common reagents for these reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
8-Quinolinyl N-(2,4-dimethoxyphenyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 8-Quinolinyl N-(2,4-dimethoxyphenyl)carbamate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt biological pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids, affecting their function .
Comparison with Similar Compounds
8-Quinolinyl N-(2,4-dimethoxyphenyl)carbamate can be compared with other quinolinyl carbamates, such as:
8-Quinolinyl N-(4-ethoxyphenyl)carbamate: This compound has a similar structure but with an ethoxy group instead of methoxy groups.
8-Quinolinyl N-(2-methoxyphenyl)carbamate: This compound has a single methoxy group and shows distinct properties compared to the dimethoxy derivative.
8-Quinolinyl N-(4-(methylthio)phenyl)carbamate: This compound contains a methylthio group, which alters its chemical and biological behavior.
Properties
CAS No. |
59741-06-9 |
|---|---|
Molecular Formula |
C18H16N2O4 |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
quinolin-8-yl N-(2,4-dimethoxyphenyl)carbamate |
InChI |
InChI=1S/C18H16N2O4/c1-22-13-8-9-14(16(11-13)23-2)20-18(21)24-15-7-3-5-12-6-4-10-19-17(12)15/h3-11H,1-2H3,(H,20,21) |
InChI Key |
XBOSJWMCVPRIIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)OC2=CC=CC3=C2N=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


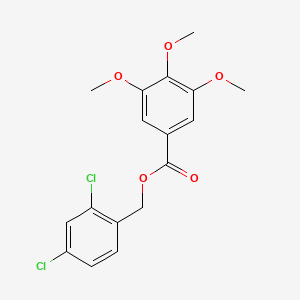
![{[(2-Aminoethyl)sulfanyl]methyl}trimethylsilane](/img/structure/B15074701.png)
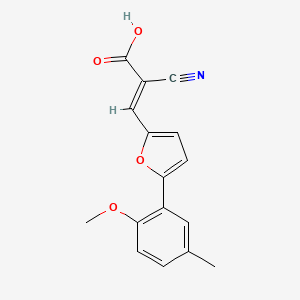
![[(4-Hydroxy-5-methyl-2-pyrimidinyl)sulfanyl]acetic acid](/img/structure/B15074712.png)
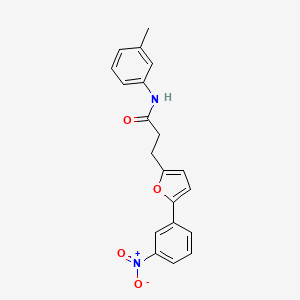
![1-Chloro-4-[1,2-dichloro-2-(4-chlorophenyl)ethyl]benzene](/img/structure/B15074717.png)
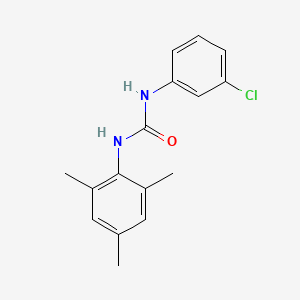
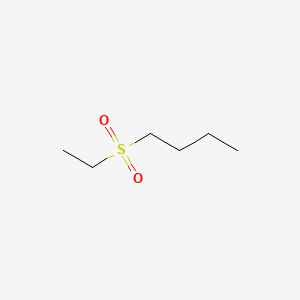

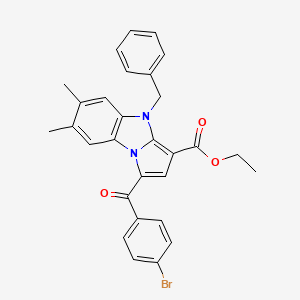
![Dimethyl 7-benzoylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B15074745.png)
